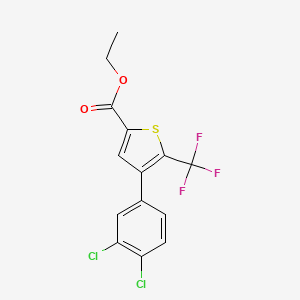
4,5-Bis(trifluoromethyl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(trifluoromethyl)cyclohex-1-ene, also known as BTCE, is an organic compound that has been studied for its potential applications in organic synthesis and as a reagent for the preparation of various organic compounds. BTCE has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. In addition, BTCE has been found to be a useful reagent in the synthesis of a number of other organic compounds, such as polymers, catalysts, and pharmaceuticals.
科学的研究の応用
4,5-Bis(trifluoromethyl)cyclohex-1-ene has been found to be a useful reagent for the preparation of a variety of compounds, including polymers, catalysts, and pharmaceuticals. This compound has been used in the synthesis of polymers, including poly(vinyl chloride), poly(vinyl alcohol), and poly(methyl methacrylate). In addition, this compound has been used in the synthesis of catalysts, such as palladium-based catalysts for the polymerization of olefins. This compound has also been used in the synthesis of pharmaceuticals, such as the antimalarial drug artemisinin.
作用機序
The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene is not fully understood, but it is thought to involve the formation of an intermediate, which is then hydrolyzed to form the desired product. The intermediate is thought to be a cyclic anhydride, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is an organic compound that is relatively non-toxic and does not have any known adverse effects on the body.
実験室実験の利点と制限
The advantages of using 4,5-Bis(trifluoromethyl)cyclohex-1-ene in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of reactions. The limitations of using this compound in laboratory experiments include the need to use a base, such as sodium hydroxide or potassium carbonate, in order to synthesize the compound, as well as the need to use an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.
将来の方向性
Some potential future directions for research on 4,5-Bis(trifluoromethyl)cyclohex-1-ene include the development of more efficient and economical methods for its synthesis, the development of more efficient catalysts for its use in organic synthesis, and the exploration of its potential applications in the pharmaceutical industry. In addition, further research could be conducted on the biochemical and physiological effects of this compound, and its potential uses in the development of new drugs. Other potential future directions include the exploration of its potential applications in the field of materials science, such as the development of new polymers and catalysts.
合成法
4,5-Bis(trifluoromethyl)cyclohex-1-ene can be synthesized by the reaction of trifluoroacetic anhydride with cyclohexene in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction of trifluoroacetic anhydride with cyclohexene results in the formation of a cyclic anhydride, which is then hydrolyzed to form this compound. The reaction can be carried out in either an aqueous or organic solvent, such as tetrahydrofuran or acetonitrile.
特性
IUPAC Name |
4,5-bis(trifluoromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDXSQAKJKISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)

